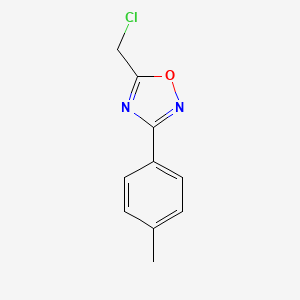

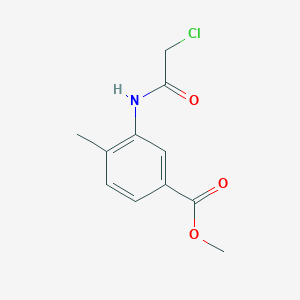

5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole" is a derivative of the 1,3,4-oxadiazole family, which is known for its wide range of biological and pharmacological activities. These compounds are recognized as privileged structures in drug chemistry due to their potential as biologically active derivatives that may find use as drugs or insecticides .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the preparation of carboxylic acid hydrazides, followed by acylation and cyclization of the synthesized intermediates. A convenient method for the synthesis of 2-aryl/heteryl-5-chloromethyl-1,3,4-oxadiazoles has been developed, which starts from commercially available aromatic and heterocyclic carboxylic acids. The process includes the use of phosphorus trichloroxide for cyclization, resulting in high yields of the targeted compounds without the need for purifying intermediate compounds .

Molecular Structure Analysis

The structure of 1,3,4-oxadiazole derivatives, including those with a chloromethyl group, has been confirmed through various spectroscopic methods such as 1H NMR, FT-IR, and MS. These compounds are characterized by their distinct molecular frameworks, which are crucial for their biological activities and chemical properties .

Chemical Reactions Analysis

The presence of the reactive chloromethyl group in the 1,3,4-oxadiazole derivatives allows for further chemical modifications. For instance, 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole can react with different amines such as pyrrolidine, piperidine, and morpholine to yield various substituted 1,2,4-oxadiazoles . Additionally, the reaction of 5-(difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds in the presence of sodium dithionite and sodium hydrogen carbonate can afford difluoromethylenated 1,2,4-oxadiazole-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. UV-Vis spectroscopy of these compounds shows maximum absorptive wavelengths ranging from 260-279 nm, and they exhibit strong purple fluorescence in DMF solution, with emissive maximum wavelengths from 334 nm to 362 nm. These properties indicate that 2-chloromethyl-5-aryl-1,3,4-oxadiazoles can serve as purple luminescent materials . The reactivity of the chloromethyl group also plays a significant role in the chemical behavior of these compounds, making them versatile intermediates for further chemical transformations .

Aplicaciones Científicas De Investigación

Antibacterial Activity

- Novel derivatives of 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole have shown promising antibacterial properties. For instance, Rai et al. (2010) synthesized compounds from this oxadiazole and found significant antibacterial activity against various bacteria like Bacillus subtilis and Escherichia coli (Rai et al., 2010).

Chemical Synthesis and Reactions

- Rao et al. (2014) explored the reaction of 5-(Chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole with different compounds, demonstrating its versatility in chemical synthesis (Rao et al., 2014).

- Sağırlı and Dürüst (2018) reported a novel reaction pathway of this oxadiazole with KCN, leading to the formation of acetonitriles and alkanes, a unique decyanation process (Sağırlı & Dürüst, 2018).

Potential in Cancer Treatment

- Zhang et al. (2005) identified a derivative of 1,2,4-oxadiazole as an apoptosis inducer with potential application in treating certain cancer types (Zhang et al., 2005).

Corrosion Inhibition

- Kalia et al. (2020) synthesized oxadiazole derivatives that acted as efficient corrosion inhibitors for mild steel, highlighting a potential industrial application (Kalia et al., 2020).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-2-4-8(5-3-7)10-12-9(6-11)14-13-10/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBGFZDUDJUQLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395764 |

Source

|

| Record name | 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |

CAS RN |

50737-29-6 |

Source

|

| Record name | 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the spatial arrangement of the benzene and oxadiazole rings in 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole?

A1: The benzene and oxadiazole rings in 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole are described as roughly coplanar. [] This means the two rings lie approximately within the same plane.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-bis[(Z)-(4-chlorophenyl)methylidene]succinic acid](/img/structure/B1274882.png)

![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1274894.png)

![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)